molecular formula C29H28N2O2S B2404423 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole CAS No. 866017-35-8

2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole

Cat. No.: B2404423
CAS No.: 866017-35-8
M. Wt: 468.62
InChI Key: UQFKVOPYVSTRJM-UHFFFAOYSA-N
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Description

2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Iron(III) bromide for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)34(32,33)21-22-16-18-25(19-17-22)29(2,3)4/h1,6-19H,20-21H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFKVOPYVSTRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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